Z-D-Asn(Trt)-OH Z-D-Asn(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 200259-87-6
VCID: VC0554539
InChI: InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Molecular Formula: C31H28N2O5
Molecular Weight: 508.57

Z-D-Asn(Trt)-OH

CAS No.: 200259-87-6

Cat. No.: VC0554539

Molecular Formula: C31H28N2O5

Molecular Weight: 508.57

* For research use only. Not for human or veterinary use.

Z-D-Asn(Trt)-OH - 200259-87-6

Specification

CAS No. 200259-87-6
Molecular Formula C31H28N2O5
Molecular Weight 508.57
IUPAC Name (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1
Standard InChI Key FPVBKISSJULIGI-HHHXNRCGSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Introduction

Chemical Identity and Structure

Z-D-Asn(Trt)-OH, with CAS number 200259-87-6, is formally known as (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid or N-Cbz-N'-trityl-D-asparagine . This compound belongs to the class of protected amino acids specifically designed for peptide synthesis applications.

The molecular formula is C31H28N2O5 with a molecular weight of 508.56 g/mol . The compound features:

  • A D-configuration amino acid core (D-asparagine)

  • A Z (benzyloxycarbonyl) protecting group on the alpha amino position

  • A trityl (Trt) protecting group on the side chain amide nitrogen

The structural composition reflects its specialized role in peptide chemistry, where protecting groups prevent unwanted reactions during peptide bond formation.

Physical Properties

Z-D-Asn(Trt)-OH exhibits specific physical characteristics that influence its handling and application in laboratory settings. The key physical properties are summarized in Table 1.

PropertyValue
Physical Form (at 20°C)Solid
Melting Point184-191°C
Optical Rotation+22 ± 2° (c=1 in DMF)
Density1.3
Refractive Index1.61
SolubilitySoluble in DMSO
Minimum Purity (Commercial)95-98%
Moisture Content (Max)0.5%

Table 1: Physical properties of Z-D-Asn(Trt)-OH

The positive optical rotation (+22°) confirms the D-configuration of the asparagine core, distinguishing it from its L-enantiomer which would display a negative rotation . This optical activity is a crucial parameter for quality control in peptide synthesis applications.

Applications in Peptide Synthesis

Protection Strategy in Solid-Phase Peptide Synthesis

Z-D-Asn(Trt)-OH serves a critical role in solid-phase peptide synthesis (SPPS), particularly in protocols requiring D-amino acids. The compound features a strategic protection scheme:

  • The Z (benzyloxycarbonyl) group protects the alpha-amino function

  • The trityl (Trt) group blocks the side-chain amide nitrogen

This orthogonal protection strategy allows selective deprotection during peptide assembly, preventing unwanted side reactions . The trityl group specifically addresses a common challenge in peptide synthesis involving asparagine residues:

"Unprotected carboxamide groups of asparagine residues are susceptible to various side reactions during peptide coupling, i.e., dehydration to nitriles and intramolecular cyclization onto activated carboxyl groups to provide succinimide by-products."

Role in Preventing Aspartimide Formation

One of the most significant advantages of using the trityl-protected asparagine derivative is its effectiveness in preventing aspartimide formation - a problematic side reaction in Fmoc-based peptide synthesis. Research indicates that asparagine residues protected with trityl groups significantly reduce this unwanted pathway, especially when compared to unprotected variants .

The side-chain protection becomes particularly important when asparagine is adjacent to certain amino acids that promote aspartimide formation, as documented in studies examining various X-Asp-Y sequences where aspartimide formation was observed with X = Arg(Pmc), Asn(Trt), Asp(OtBu), Cys(Acm), Gly, Ser, Thr, and Thr(tBu) .

Applications in Research and Drug Development

Peptide-Based Drug Development

Z-D-Asn(Trt)-OH plays a significant role in pharmaceutical research, particularly in the development of peptide-based therapeutics. The compound enables the incorporation of D-asparagine into peptide chains, which can enhance stability against proteolytic degradation while maintaining or enhancing biological activity .

This protected amino acid has been utilized in the synthesis of various bioactive peptides, including:

  • Peptides containing disulfide bridges, where sequential peptide assembly requires precise control over functional group reactivity

  • Modified peptides with immunomodulatory activity

  • Therapeutic peptides requiring D-amino acid incorporation for enhanced metabolic stability

Applications in Biotechnology

In biotechnology applications, Z-D-Asn(Trt)-OH serves as a valuable tool for:

  • Production of recombinant proteins with modified amino acid sequences

  • Optimization of protein yield and functionality

  • Development of peptide-based vaccines

  • Production of enzymatic systems with enhanced stability

The incorporation of D-asparagine residues can significantly alter protein folding, stability, and biological function, making this protected amino acid a valuable tool for protein engineering.

ClassificationDetails
Signal WordWarning
Hazard StatementsH315; H319; H335 (Skin irritation, Eye irritation, Respiratory irritation)
Precautionary StatementsP261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
Transport ClassificationNot classified as hazardous material for transportation

Table 2: Safety classification of Z-D-Asn(Trt)-OH

Appropriate laboratory safety practices should be followed when handling this compound, including:

  • Use of personal protective equipment (gloves, safety glasses)

  • Working in well-ventilated areas

  • Avoiding contact with skin and eyes

  • Proper disposal according to local regulations

Comparison with L-Enantiomer

Z-D-Asn(Trt)-OH (CAS: 200259-87-6) differs from its L-enantiomer, Z-Asn(Trt)-OH (CAS: 132388-57-9), primarily in its stereochemistry. This difference is reflected in:

  • Optical rotation: Z-D-Asn(Trt)-OH shows +22 ± 2° (c=1 in DMF) , while the L-form would display an opposite rotation

  • Biological activity: D-amino acids generally exhibit different biological properties compared to their L-counterparts, often with enhanced resistance to proteolytic degradation

  • Chemical name: Z-D-Asn(Trt)-OH is formally (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid, while the L-form is (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid

While structurally similar, these compounds have distinct applications in peptide synthesis depending on whether a D- or L-configuration is required at the asparagine position.

SupplierMinimum PurityAdditional Quality Parameters
Capot Chemical98% Min.Moisture: 0.5% Max.
AKSci95%Melting Point: 184-191°C
GlpBioNot specifiedSuitable for research use only

Table 3: Commercial specifications of Z-D-Asn(Trt)-OH from different suppliers

Quality control typically includes verification of purity by HPLC, confirmation of optical rotation, and structural verification using spectroscopic techniques.

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